Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

Lipophilicity Drug-likeness ADME prediction

2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide (CAS 1396784-54-5) is a synthetic, heterocyclic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class. Its architecture combines a 4-fluorophenyl ring at the tetrazole N2 position with an N-(3-(2-oxopyrrolidin-1-yl)propyl) carboxamide side chain.

Molecular Formula C15H17FN6O2
Molecular Weight 332.339
CAS No. 1396784-54-5
Cat. No. B2461065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide
CAS1396784-54-5
Molecular FormulaC15H17FN6O2
Molecular Weight332.339
Structural Identifiers
SMILESC1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H17FN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24)
InChIKeyMREOXEVVRCDSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide (CAS 1396784-54-5): Compound Identity and Core Structural Features


2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide (CAS 1396784-54-5) is a synthetic, heterocyclic small molecule belonging to the 2-aryl-2H-tetrazole-5-carboxamide class. Its architecture combines a 4-fluorophenyl ring at the tetrazole N2 position with an N-(3-(2-oxopyrrolidin-1-yl)propyl) carboxamide side chain [1]. Computed physicochemical descriptors include a molecular weight of 332.33 g/mol, a calculated XLogP3-AA of 1.4, one hydrogen bond donor, and six hydrogen bond acceptors [1]. Preliminary pharmacological screening data have associated this chemotype with CCR5 antagonism, suggesting potential utility in indications such as HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [2].

Why Close Analogs of 2-(4-Fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide Cannot Be Assumed Interchangeable


The 2-aryl-2H-tetrazole-5-carboxamide scaffold supports diverse biological activities that are exquisitely sensitive to the nature and position of substituents on both the aryl ring and the carboxamide side chain. Even within the narrow sub-series exemplified by N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396843-15-4; the p-tolyl analog) [1], the electronic and steric differences between a 4-fluorophenyl group and a p-tolyl group can substantially alter target-binding affinity, selectivity, and ADME properties. The fluorophenyl moiety in the target compound provides a distinct combination of electronegativity, metabolic stability, and hydrogen-bond-accepting capacity that is not replicated by methyl, chloro, or unsubstituted phenyl congeners [1]. Consequently, substitution with a generic in-class analog without confirmatory side-by-side biological data risks loss of the specific pharmacological profile for which this compound was originally identified—an unacceptable risk in hit-to-lead progression, chemical probe validation, or assay-standard procurement.

Product-Specific Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide


Lipophilicity Modulation: XLogP3-AA Comparison Between the 4-Fluorophenyl Target Compound and Its p-Tolyl Analog

The computed lipophilicity (XLogP3-AA) of the target compound (2-(4-fluorophenyl) derivative) is 1.4 [1]. For the closest structurally characterized analog—N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS 1396843-15-4), where the 4-fluorophenyl group is replaced by a p-tolyl group—the computed XLogP3-AA is 1.9 [2]. The 0.5 log-unit lower lipophilicity of the fluorophenyl derivative translates to an approximately 3.2-fold lower predicted octanol–water partition coefficient, which can influence membrane permeability and metabolic clearance.

Lipophilicity Drug-likeness ADME prediction

Electronic Differentiation: Hydrogen-Bond-Acceptor Capacity of 4-Fluorophenyl Versus p-Tolyl 2H-Tetrazole-5-Carboxamide Analogs

The target compound contains six hydrogen-bond acceptors (HBA) as computed by Cactvs 3.4.8.24 [1], attributable to the tetrazole ring (4 N atoms), the oxopyrrolidinone carbonyl, and the carboxamide carbonyl. The p-tolyl analog (CAS 1396843-15-4) possesses only five hydrogen-bond acceptors owing to the absence of the fluorine atom on the aryl ring [2]. The additional HBA in the target compound—provided by the C–F bond—can engage in orthogonal multipolar interactions with protein targets that are inaccessible to the p-tolyl analog.

Molecular recognition Structure–activity relationships Medicinal chemistry

Pharmacological Differentiation: Qualitatively Reported CCR5 Antagonist Activity Versus In-Class Reference Compounds

Preliminary pharmacological screening, as documented on the Semantic Scholar author profile associated with this compound, indicates CCR5 antagonistic activity with potential therapeutic relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative IC50 data from a head-to-head comparison are not currently available in the public domain, this qualitative report distinguishes the compound from the broader 2-aryl-2H-tetrazole-5-carboxamide class, many members of which have been profiled for anti-allergic, kinase-inhibitory, or herbicidal activities rather than CCR5 modulation. Users seeking a tetrazole-5-carboxamide entry point for CCR5-targeted screening should note that alternative 2-aryl-tetrazole-5-carboxamides—such as the anti-allergic N-aromatic 1H-tetrazole-5-carboxamide derivatives described in the patent literature [2]—do not carry a reported CCR5 annotation.

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Molecular-Weight Differentiation Within the 2-Aryl-2H-Tetrazole-5-Carboxamide N-(3-(2-Oxopyrrolidin-1-yl)propyl) Sub-Series

The target compound (4-fluorophenyl derivative) has a molecular weight of 332.33 g/mol [1], while its p-tolyl analog (CAS 1396843-15-4) has a molecular weight of 328.38 g/mol [2]. The 3.95 Da increase reflects the replacement of a methyl group (CH3, ~15 Da) with a fluorine atom (F, ~19 Da) on the aryl ring. Both compounds fall within the conventional 'lead-like' space (MW < 350 Da), but the 4-fluorophenyl compound's marginally higher molecular weight is associated with a lower calculated lipophilicity (XLogP3-AA 1.4 vs. 1.9), a desirable profile inversion not achievable with the p-tolyl substitution.

Molecular weight Lead-likeness Fragment-based drug design

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide


CCR5-Targeted Primary Screening and Hit Confirmation in HIV Entry or Inflammatory Disease Models

Based on the qualitatively reported CCR5 antagonist activity [1], the compound is best deployed as a starting point for CCR5-focused screening campaigns. Its lower lipophilicity (XLogP3-AA = 1.4) relative to the p-tolyl analog (XLogP3-AA = 1.9) [2] suggests better aqueous solubility, reducing the risk of non-specific aggregation-based assay artifacts commonly encountered with more lipophilic screening hits.

Structure–Activity Relationship (SAR) Studies Exploring Aryl-Substituent Effects on Tetrazole-5-Carboxamide Pharmacological Profiles

The 4-fluorophenyl group provides a unique electronic environment (6 HBAs vs. 5 for the p-tolyl analog [1]) that can be systematically compared with chloro, bromo, methyl, methoxy, and unsubstituted phenyl congeners. Procurement of this compound enables controlled SAR exploration where the fluorine atom serves as both a hydrogen-bond acceptor and a metabolic stabilizer, distinct from the purely hydrophobic contribution of the p-tolyl group [2].

Physicochemical Property Benchmarking for Lead-Likeness Assessment in Early Drug Discovery

With a molecular weight of 332.33 g/mol, XLogP3-AA of 1.4, and a rotatable bond count of 6 [1], the compound adheres to lead-like physicochemical criteria. It can serve as a reference standard for evaluating the drug-likeness of newly synthesized 2-aryl-2H-tetrazole-5-carboxamide derivatives, particularly in medicinal chemistry programs targeting oral bioavailability.

Chemical Probe Development for CXCR4/CCR5 Crosstalk Studies in Immune Cell Migration

The CCR5 annotation [1] positions the compound as a potential chemical probe for dissecting CCR5-mediated signaling pathways in immune cell migration, provided confirmatory in vitro potency data are generated. Its distinct fluorophenyl-tetrazole-oxopyrrolidine architecture differentiates it from maraviroc-like CCR5 antagonists, offering a complementary chemotype for target-validation studies.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.